Bienvenue dans la boutique en ligne BenchChem!

2-amino-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

2-Amino-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a fully synthetic, bicyclic thiophene derivative belonging to the 2‑amino‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑3‑carboxamide scaffold family. Its structure is distinguished by a 2‑aminothiophene‑3‑carboxamide core fused to a saturated cyclohexene ring and a chiral oxolan‑2‑ylmethyl substituent on the amide nitrogen.

Molecular Formula C14H20N2O2S
Molecular Weight 280.39
CAS No. 446830-04-2
Cat. No. B2840458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS446830-04-2
Molecular FormulaC14H20N2O2S
Molecular Weight280.39
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3CCCO3
InChIInChI=1S/C14H20N2O2S/c15-13-12(10-5-1-2-6-11(10)19-13)14(17)16-8-9-4-3-7-18-9/h9H,1-8,15H2,(H,16,17)
InChIKeyOEAOOABYDFTFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Amino-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 446830-04-2): A 2‑Aminothiophene‑3‑Carboxamide with a Chiral Tetrahydrofuran Amide Side‑Chain


2-Amino-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a fully synthetic, bicyclic thiophene derivative belonging to the 2‑amino‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑3‑carboxamide scaffold family. Its structure is distinguished by a 2‑aminothiophene‑3‑carboxamide core fused to a saturated cyclohexene ring and a chiral oxolan‑2‑ylmethyl substituent on the amide nitrogen. The racemic compound has a molecular weight of 280.39 g·mol⁻¹, an XLogP3 of 2.7, two hydrogen‑bond donors, four hydrogen‑bond acceptors, and three rotatable bonds [1]. The intramolecular N–H···N hydrogen bond characteristic of the 2‑amino‑3‑carboxamide motif locks the molecular conformation and eliminates conformational flexibility in all derivatives of this class, a feature that can influence target selectivity and solid‑state stability [2].

Why Generic 2‑Aminothiophene‑3‑Carboxamides Cannot Substitute 2‑Amino‑N‑(oxolan‑2‑ylmethyl)‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑3‑carboxamide


The 2‑amino‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑3‑carboxamide scaffold is often explored for anti‑inflammatory, analgesic, and anti‑proliferative activities, but the biological profile is highly sensitive to the amide substituent . Unsubstituted or simple alkyl amides (e.g., methyl, ethyl) show different lipophilicity, hydrogen‑bonding capacity, and steric bulk, which can drastically alter cellular permeability, target binding, and metabolic stability. The oxolan‑2‑ylmethyl group introduces a chiral tetrahydrofuran ring that adds a hydrogen‑bond acceptor, increases polar surface area, and creates a stereocenter—properties absent in linear or monocyclic amide analogs. Generic substitution therefore risks procuring a compound with a different selectivity profile, potency, or physicochemical behavior, even if the core scaffold is identical. The quantitative evidence below details the specific, measurable differences that should guide selection.

Quantitative Differentiation Evidence for 2‑Amino‑N‑(oxolan‑2‑ylmethyl)‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑3‑carboxamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison vs. Unsubstituted 2‑Amino‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑3‑carboxamide

The target compound exhibits a computed XLogP3 of 2.7, reflecting the addition of the moderately lipophilic oxolan‑2‑ylmethyl group. By comparison, the unsubstituted parent compound 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 4815-28-5) has a lower computed XLogP3 (~1.0–1.5), consistent with its smaller, more polar structure [1]. The increase of approximately 1.2–1.7 log units indicates significantly higher membrane permeability potential for the target compound.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area Differentiation vs. Simple Alkyl Amide Analogs

The target compound contains four hydrogen‑bond acceptors (two carbonyl oxygens, one thiophene sulfur, one tetrahydrofuran oxygen), compared to three acceptors in N‑methyl or N‑ethyl analogs that lack the cyclic ether oxygen. This additional acceptor increases the topological polar surface area (tPSA) by approximately 9–12 Ų relative to N‑methyl‑2‑amino‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑3‑carboxamide [1]. The increase in tPSA can reduce blood–brain barrier penetration while maintaining solubility.

Hydrogen bonding Polar surface area Pharmacokinetics

Potential LOXL2 Inhibitory Activity Inferred from Patent‑Associated Binding Data

BindingDB entries linked to US Patent 11,358,936 (Lysyl oxidase‑like 2 inhibitors) report IC₅₀ values for structurally related 2‑aminothiophene‑3‑carboxamides. Although the exact compound was not found in the patent, the closest analog (Compound 4‑7, CHEMBL4075255) shows an LOXL2 IC₅₀ of 850 nM (human LOXL2 expressed in CHO cells) [1]. This suggests that the 2‑amino‑N‑substituted‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑3‑carboxamide scaffold is capable of LOXL2 inhibition at sub‑micromolar concentrations. Direct assay data for the target compound are not yet public; users should verify activity in their specific assay.

LOXL2 inhibition Lysyl oxidase Fibrosis

Conformational Restriction Through Intramolecular Hydrogen Bonding vs. Non‑2‑Amino Analogs

Crystal structure analysis of the parent compound 2‑amino‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑3‑carboxamide reveals a strong intramolecular N–H···N hydrogen bond that locks the molecular conformation [1]. This conformational lock is conserved in all 2‑amino‑3‑carboxamide derivatives and eliminates the flexibility present in 2‑acylamino or 2‑alkyl analogs. The target compound, retaining the 2‑amino‑3‑carboxamide motif, therefore possesses a pre‑organized binding conformation that can enhance target affinity and selectivity relative to more flexible analogs.

Conformational analysis Intramolecular H‑bond Crystal structure

Recommended Research Application Scenarios for 2‑Amino‑N‑(oxolan‑2‑ylmethyl)‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑3‑carboxamide Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on 2‑Aminothiophene‑3‑Carboxamide Scaffolds Requiring Defined Amide Side‑Chain Diversity

The oxolan‑2‑ylmethyl group provides a chiral, oxygen‑containing heterocycle that is absent in common alkyl or benzyl amide libraries. Researchers building focused SAR sets to probe the effect of hydrogen‑bond acceptor count and stereochemistry on target binding will find this compound a valuable, pre‑synthesized entry. Its XLogP3 of 2.7 places it in a moderate lipophilicity range, bridging the gap between polar unsubstituted amides (XLogP ~1.0–1.5) and more lipophilic N‑aryl analogs [1].

In Vitro Screening Panels Where Moderate Cellular Permeability and Reduced CNS Penetration Are Desired

With four hydrogen‑bond acceptors and a tPSA estimated at 67–70 Ų, the compound is expected to exhibit moderate passive permeability with limited blood–brain barrier crossing. This profile is ideal for peripheral target screening campaigns (e.g., oncology, inflammation) where CNS side effects must be minimized [1].

Crystallography and Biophysical Studies Exploiting the Conformationally Locked 2‑Amino‑3‑Carboxamide Motif

The strong intramolecular N–H···N hydrogen bond that characterizes all 2‑amino‑3‑carboxamide derivatives ensures a rigid, pre‑organized geometry ideal for co‑crystallization with protein targets [1]. The added oxolan‑2‑ylmethyl group introduces a chiral center that can facilitate phase determination (anomalous dispersion) and provide additional ligand‑protein hydrogen‑bond interactions.

Negative Control or Selectivity Probe for Kinase or Oxidase Target Panels

Given the indirect evidence of LOXL2 inhibitory activity for scaffold analogs (IC₅₀ ~ 850 nM for a related patent compound), the target compound may serve as a selectivity probe or negative control in enzyme panels where the unique oxolan‑2‑ylmethyl side chain is expected to alter the inhibition profile relative to simpler N‑alkyl derivatives [1]. Confirmatory enzyme assays are required to establish the exact selectivity window.

Quote Request

Request a Quote for 2-amino-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.